N-(4-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing an ortho-tolyl (o-tolyl) group. The acetamide moiety is linked to a 4-bromophenyl group, contributing to its distinct electronic and steric profile.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-5-2-3-6-17(14)20-25-21(30-26-20)18-7-4-12-27(22(18)29)13-19(28)24-16-10-8-15(23)9-11-16/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSHMDQYWKWDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H17BrN4O3
- Molecular Weight : 465.3 g/mol
- CAS Number : 1251545-29-5
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate oxadiazole and pyridine moieties, which are known for their biological activities. Various synthetic routes have been explored, including conventional heating and microwave-assisted methods, which enhance yield and reduce reaction times .
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. Specifically, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways . For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | MCF-7 | 0.65 | Apoptosis via p53 |
| 17a | HeLa | 2.41 | Cell cycle arrest |
These findings suggest that this compound may exhibit similar or enhanced biological activity due to its structural features.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit various enzymes related to cancer progression. For example, oxadiazole derivatives have been tested against human carbonic anhydrases (hCA), showing selective inhibition at nanomolar concentrations . The following table summarizes the inhibitory activity:
| Enzyme | Compound | K_i (nM) |
|---|---|---|
| hCA IX | 16a | 89 |
| hCA II | 16b | 750 |
These results highlight the potential for developing targeted therapies based on this compound's structure.
Case Studies
A notable study involved the evaluation of several oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the oxadiazole ring could significantly enhance biological activity. For instance, introducing electron-withdrawing groups increased potency against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Substituent Analysis of Key Analogues
*Estimated based on structural similarity to –10.
Key Observations:
Oxadiazole Substituents: The target compound’s o-tolyl group introduces steric hindrance compared to 3- or 4-bromophenyl substituents (e.g., –9). This may reduce binding affinity to flat receptor pockets but enhance selectivity for sterically tolerant targets.
Acetamide Substituents :
- The 4-bromophenyl group in the target compound and provides electron-withdrawing effects, enhancing stability and possibly membrane permeability.
- Ethoxy () and alkyl-substituted phenyls () increase hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Key Observations:
Physicochemical Properties and Drug-Likeness
Table 3: Calculated Properties of Selected Compounds
*Estimated using fragment-based methods.
Key Observations:
- The target compound’s LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Q & A
Q. What synthetic methodologies are most effective for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions using nitroarenes or nitroalkenes with formic acid derivatives as CO surrogates under palladium catalysis. For example, refluxing thiol-containing precursors with chloroacetyl chloride in glacial acetic acid enables cyclization at 120°C for 5 hours, followed by recrystallization from aqueous ethanol . Optimization of reaction time, temperature, and catalyst loading (e.g., Pd/C or Pd(OAc)₂) is critical to minimize side products.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight (e.g., expected m/z ~527.8) and purity (>95%).
- NMR : Verify substituent positions (e.g., aromatic protons for bromophenyl and o-tolyl groups).
- X-ray crystallography : Resolve crystal packing and stereoelectronic effects, as demonstrated for analogous bromophenyl acetamide derivatives .
Q. What solvent systems are optimal for recrystallizing this compound?
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are effective for recrystallization. Slow evaporation at 273 K yields high-quality single crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Input the compound’s 3D structure (resolved via X-ray or DFT-optimized geometry) into the active site of kinases (e.g., EGFR or Aurora kinases). Prioritize hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the o-tolyl group. Validate predictions with in vitro kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and enzyme concentrations.
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
- Validate purity : Re-test batches with impurities >2% using LC-MS to rule out confounding effects .
Q. How does the o-tolyl substituent influence the compound’s metabolic stability?
Conduct in vitro microsomal stability assays (human/rat liver microsomes). Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the o-tolyl derivative against unsubstituted phenyl analogs. The methyl group may enhance steric shielding, reducing CYP450-mediated oxidation .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- NF-κB luciferase reporter assay : Measure inhibition of TNF-α-induced NF-κB activation in RAW264.7 macrophages.
- COX-2 enzyme inhibition : Use a fluorometric kit to quantify prostaglandin E₂ (PGE₂) suppression.
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ values .
Q. How to design a SAR study focusing on the pyridinone core?
- Synthesize analogs : Replace the pyridinone with quinazolinone or pyrimidinone rings.
- Test key endpoints : Compare enzymatic inhibition (e.g., IC₅₀ for phosphodiesterase-4) and logP (via shake-flask method).
- Statistically analyze : Use one-way ANOVA to identify substituents with significant activity enhancements (p<0.05) .
Methodological Considerations
Q. What techniques characterize intermolecular interactions in the solid state?
- Single-crystal XRD : Resolve hydrogen bonds (e.g., N–H···O) and π-π stacking between aromatic rings. For example, dihedral angles between bromophenyl and oxadiazole planes (~66.4°) impact packing stability .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···F vs. H···Br interactions) using CrystalExplorer .
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cyclization efficiency.
- Scale-up protocol : Use flow chemistry to maintain temperature control and reduce side reactions.
- Process analytics : Monitor reaction progress in real-time via inline FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
